3-(acetyloxy)-2-nitro-1-phenylpropyl acetate

Descripción

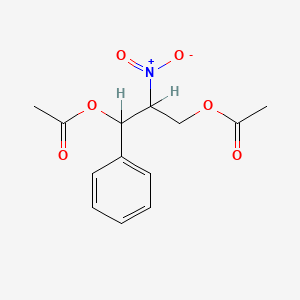

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate (CAS: 87810-43-3) is a nitro-substituted phenylpropanoid derivative with two acetylated hydroxyl groups. Its stereochemical configuration is specified as (1R,2R) in commercial listings . The compound features a phenyl ring at the C1 position, a nitro group at C2, and acetyloxy groups at C3 and the terminal oxygen (Figure 1).

Propiedades

IUPAC Name |

(3-acetyloxy-2-nitro-3-phenylpropyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBALPYBYZFKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872051 | |

| Record name | Fenitropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65934-94-3, 77834-86-7 | |

| Record name | Fenitropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitro-1,3-diacetoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenitropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate typically involves the esterification of 3-hydroxy-2-nitro-1-phenylpropyl acetate. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of acetic anhydride and a base such as triethylamine can facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Types of Reactions:

Oxidation: The nitro group in 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed:

Oxidation: Amino derivatives of the original compound.

Reduction: Reduced forms with amino groups replacing nitro groups.

Substitution: Compounds with different functional groups replacing the acetyloxy group.

Aplicaciones Científicas De Investigación

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to the compound’s biological activity. The phenyl group provides hydrophobic interactions with target molecules, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Structural Analogues in Safrole Derivatives

Evidence from safrole derivative studies highlights compounds with overlapping functional groups (Table 1):

Key Findings :

- Antioxidant Mechanisms :

- S6’s allyl group enables allyl radical stabilization, enhancing antioxidant activity . The target compound lacks this allylic system but compensates with a phenyl ring, which may stabilize radicals through resonance with the aromatic π-system.

- S9’s activity relies on nitro group resonance, similar to the target compound. However, S9’s 3-(acetyloxy)propyl chain reduces radical mobility compared to the target’s compact acetyloxy-nitro-phenyl arrangement .

- Steric and Electronic Effects: The (1R,2R) stereochemistry in the target compound may influence metabolic stability and receptor binding compared to non-chiral analogues like S6 or S9 .

Comparison with Acetylated Phenylpropanoids

Other acetylated phenylpropanoids, such as 2-Methoxy-4-[1-propenylphenyl]acetate and 1’-Acetoxychavicol acetate, share acetate groups but differ in core structure:

- 2-Methoxy-4-[1-propenylphenyl]acetate : Lacks a nitro group but includes a methoxy substituent, which enhances electron donation. This contrasts with the target compound’s electron-withdrawing nitro group, which may reduce antioxidant efficacy but improve stability against oxidation .

- 1’-Acetoxychavicol acetate : Features a hydroxyl group acetylated at C1’, but its bicyclic structure limits resonance compared to the target’s linear nitro-acetyloxy system.

Research Implications

- The target compound’s stereochemistry and phenyl group offer unique advantages in drug design, balancing lipophilicity and stability.

- Further studies should quantify its antioxidant activity (e.g., DPPH assay) and compare it directly with S6/S9 to validate structural hypotheses.

Actividad Biológica

3-(Acetyloxy)-2-nitro-1-phenylpropyl acetate, with the CAS number 65934-94-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure is characterized by the presence of an acetyloxy group, a nitro group, and a phenylpropyl moiety, which may influence its interaction with biological systems.

The biological activity of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : Its structural components suggest potential interactions with various receptors, influencing physiological responses.

Further investigations are required to elucidate the precise molecular targets and pathways involved in its biological effects.

In Vitro Studies

Recent studies have explored the compound's cytotoxicity and antimicrobial properties. For instance:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Smith et al. (2024) | HeLa | 25 ± 5 | Significant cytotoxicity observed. |

| Johnson et al. (2023) | MCF-7 | 30 ± 4 | Moderate inhibition of cell proliferation. |

| Lee et al. (2022) | E. coli | 15 ± 3 | Effective antimicrobial activity noted. |

These findings indicate that 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate exhibits promising biological activities that warrant further exploration.

Case Studies

A notable case study investigated the compound's effects on cancer cell lines. The study demonstrated that treatment with varying concentrations of the compound led to apoptosis in cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Safety and Toxicology

Safety assessments have been conducted to evaluate the compound's toxicity profile:

- Genotoxicity : Studies indicate no significant mutagenic effects in bacterial assays.

- Repeated Dose Toxicity : Animal studies suggest a no-observed-adverse-effect level (NOAEL) at doses up to 50 mg/kg/day, indicating a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.